2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)-

IKK2 inhibition Indazole regioisomerism Kinase inhibitor design

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- (CAS 919108-87-5) is a synthetic heterocyclic compound belonging to the 2H-indazole carboxamide class, characterized by a fused benzene-pyrazole bicyclic core with a 2-ethyl substituent, a 3-ethoxy group, and an N-(4-phenylbutyl) carboxamide side chain at the 6-position. This compound was originally synthesized as part of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides using parallel solution-phase methods, with the key heterocyclization step proceeding via N,N-bond formation to deliver the 2H-indazole scaffold.

Molecular Formula C22H27N3O2
Molecular Weight 365.5 g/mol
CAS No. 919108-87-5
Cat. No. B13106551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)-
CAS919108-87-5
Molecular FormulaC22H27N3O2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC
InChIInChI=1S/C22H27N3O2/c1-3-25-22(27-4-2)19-14-13-18(16-20(19)24-25)21(26)23-15-9-8-12-17-10-6-5-7-11-17/h5-7,10-11,13-14,16H,3-4,8-9,12,15H2,1-2H3,(H,23,26)
InChIKeyYBLXIFUJHMLOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- (CAS 919108-87-5): Core Scaffold and Synthetic Provenance for Procuring Differentiated Indazole Libraries


2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- (CAS 919108-87-5) is a synthetic heterocyclic compound belonging to the 2H-indazole carboxamide class, characterized by a fused benzene-pyrazole bicyclic core with a 2-ethyl substituent, a 3-ethoxy group, and an N-(4-phenylbutyl) carboxamide side chain at the 6-position . This compound was originally synthesized as part of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides using parallel solution-phase methods, with the key heterocyclization step proceeding via N,N-bond formation to deliver the 2H-indazole scaffold [1]. The 2H-indazole regioisomer is structurally distinct from the more common 1H-indazole scaffold found in many kinase inhibitor patents, and this regioisomeric preference is a defining feature of the library design [2].

Workflow 2H-indazole library-based SAR studies
Scaffold 2H-indazole regioisomer probe, distinct from 1H-indazole series
Selection Standardized preparative HPLC library production provenance

Why 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- (CAS 919108-87-5) Cannot Be Replaced by Generic Indazole Analogs


Generic substitution among indazole carboxamides fails due to three interdependent structural determinants: (1) the 2H-indazole regioisomer versus the 1H-indazole form alters the vector of the N2-substituent and the electronic distribution of the heterocyclic core, directly impacting target binding geometry [1]; (2) the specific combination of 2-ethyl and 3-ethoxy substituents modulates both lipophilicity and metabolic stability in ways that even closely related analogs (e.g., 2-methyl/3-methoxy or 2-butyl/3-ethoxy pairs) cannot replicate [2]; and (3) the N-(4-phenylbutyl) carboxamide side chain length and terminal aromatic group govern hydrophobic pocket occupancy and amide bond conformational preferences that shorter or branched analogs cannot mimic . These features collectively render the compound a unique chemical entity within the 200-compound library from which it originates, and any substitution without quantitative comparative validation risks loss of the specific property profile for which the compound was designed.

Regioisomer 2H-indazole core directs N2-ethyl into a trajectory that 1H-indazole carboxamides cannot reproduce; SAR data from 1H-indazole patents may not transfer.
Side chain N-(4-phenylbutyl) chain length and terminal phenyl create hydrophobic pocket occupancy that shorter or heteroaryl analogs may not mimic.
Substituent pair 2-ethyl/3-ethoxy combination yields intermediate lipophilicity; methyl/methoxy or butyl/ethoxy variants may shift physicochemical and metabolic profiles differently.

Quantitative Differentiation Evidence for 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- (CAS 919108-87-5) Against Closest Analogs


Regioisomeric 2H-Indazole Scaffold Differentiation vs. 1H-Indazole Carboxamide IKK2 Inhibitors

The target compound features a 2H-indazole core with substitution at the N2 and C3 positions, whereas the dominant IKK2 inhibitor patent class (e.g., US8501780/WO2006002434) employs 1H-indazole-4-carboxamide scaffolds with piperidinyl substitution at C3 [1]. The 2H-indazole regioisomer directs the N2-ethyl substituent into a different spatial trajectory compared to the N1-substituted 1H-indazole series, altering the vector of hydrophobic interactions [2]. This regioisomeric distinction is fundamental to scaffold selection and cannot be bridgeable by simple analoging.

Scaffold regioisomerism
Class-level
2H-indazole-6-carboxamide (N2-ethyl, C3-ethoxy) vs. 1H-indazole-4-carboxamide IKK2 inhibitors (N1-piperidinyl). No direct activity comparison.
1H-indazole SAR data are non-transferable to 2H-indazole scaffold selection.
Scaffold-level structural distinction; downstream binding geometry may diverge.
IKK2 inhibition Indazole regioisomerism Kinase inhibitor design

N-Alkyl Chain Length Optimization: 4-Phenylbutyl vs. Shorter/Branched N-Substituents in 3-Ethoxy-2-ethyl-2H-indazole-6-carboxamides

Within the 200-compound Mills library, the N-(4-phenylbutyl) substituent represents a specific chain-length and terminal-aromatic choice designed to probe hydrophobic pocket depth [1]. Direct comparators within the same library include 3-ethoxy-2-ethyl-N-(2-furanylmethyl)- (CAS 919108-80-8) with a shorter, heteroaryl-terminated side chain , and 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- (CAS 919108-97-7) with a two-carbon spacer to a thiophene . The 4-phenylbutyl chain provides a four-carbon spacer terminating in a phenyl group, offering distinct conformational flexibility and aromatic stacking potential compared to these shorter or heteroaryl-terminated analogs. The library design intentionally varied this amide side chain while keeping the 3-ethoxy-2-ethyl core constant, enabling systematic comparison of N-substituent effects.

N-alkyl chain length
Cross-study comparable
4-phenylbutyl (4‑carbon spacer, phenyl) vs. furanylmethyl (1‑carbon, furan) and thienylethyl (2‑carbon, thiophene) analogs within the same library.
Extended spacer and terminal phenyl support distinct hydrophobic pocket probing; shorter analogs may not substitute.
Systematic variation in side-chain length and aromatic group; no reported biological data.
Structure-activity relationship Hydrophobic spacer optimization Indazole carboxamide library

C2-Alkyl and C3-Alkoxy Substituent Pairing: Ethyl/Ethoxy vs. Methyl/Methoxy and Butyl/Ethoxy Analogs

The target compound pairs a 2-ethyl group with a 3-ethoxy group on the 2H-indazole core. Within the same compound class, direct comparators include 2-ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide (C2-ethyl, C3-methoxy) , and 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide (CAS 919107-27-0, C2-butyl, C3-ethoxy) . The ethyl/ethoxy pairing provides an intermediate lipophilicity profile: the 2-ethyl group is less lipophilic than 2-butyl, while the 3-ethoxy group is more lipophilic than 3-methoxy. This balanced combination may offer a distinct pharmacokinetic profile compared to the more polar methyl/methoxy or more lipophilic butyl/ethoxy pairings. The indazole scaffold itself is recognized as a superior bioisostere of phenol, being more lipophilic and less susceptible to phase I and II metabolism .

C2/C3 substituent pairing
Class-level
2-ethyl/3-ethoxy (C22H27N3O2) vs. 2-ethyl/3-methoxy (C21H25N3O2) and 2-butyl/3-ethoxy (C24H31N3O2). Balanced intermediate lipophilicity.
Ethyl/ethoxy pairing provides a deliberate intermediate polarity; physicochemical profile may differ from more polar or more lipophilic variants.
Class-level inference from substituent contributions; no measured logP or metabolic stability data identified.
Lipophilicity modulation Metabolic stability Indazole substitution pattern

Library Production Purity and Scale: Automated Preparative HPLC Yielding 10+ mg at Consistent Quality

All 200 library members, including the target compound, were purified using automated preparative HPLC to provide pure compounds on a 10+ mg scale [1]. The indazole cyclization reaction was specifically optimized for library production, with the best yields achieved through controlled alcohol/water solvent ratios [2]. This standardized production method differentiates the compound from individually synthesized analogs that may lack consistent purification protocols, and provides procurement confidence in compound identity and purity for screening purposes. The parallel solution-phase methodology ensures that all library members, including this compound, were produced under identical, quality-controlled conditions [3].

Library production
Supporting evidence
200‑member library, automated preparative HPLC, ≥10 mg scale, parallel solution‑phase synthesis.
Standardized purification and traceable production protocol support procurement confidence.
Specific purity data for this compound not reported in the primary literature.
Parallel synthesis Compound library production Preparative HPLC purification

Transparency Note: Absence of Quantitative Biological Activity Data for Direct Comparator Selection

Despite extensive searching of primary literature, patents, and authoritative databases, no quantitative biological activity data (IC50, Ki, EC50, etc.) were identified for CAS 919108-87-5 or its closest structural analogs within the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide library [1]. The Mills et al. (2007) publication describes only the synthetic methodology and library production, without reporting biological screening results [2]. Similarly, patent families covering indazole carboxamides as IKK2 inhibitors (US8501780, WO2006002434) focus on 1H-indazole-4-carboxamide scaffolds that are structurally distinct from the 2H-indazole-6-carboxamide core of the target compound [3]. Consequently, procurement decisions for this compound must currently rely on structural differentiation parameters and library provenance rather than demonstrated target potency or selectivity advantages. Users seeking compounds with validated biological activity data should consider this limitation.

Biological activity gap
Data to verify
No IC50, Ki, EC50, or in vivo efficacy data identified for CAS 919108-87-5 or its closest library analogs.
Procurement value currently derives from structural uniqueness and library provenance, not demonstrated biological superiority.
Comprehensive literature and patent search; 1H-indazole IKK2 inhibitor data are not transferable.
Data gap Biological activity Procurement caution

Recommended Application Scenarios for 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(4-phenylbutyl)- (CAS 919108-87-5) Based on Differentiated Evidence


SAR Probe for Hydrophobic Spacer Length Optimization in 2H-Indazole-6-carboxamide Series

This compound is optimally deployed as a specific SAR probe to evaluate the effect of a four-carbon phenylalkyl spacer on the carboxamide side chain, directly complementing shorter-chain analogs (e.g., N-furanylmethyl with one-carbon spacer, N-thienylethyl with two-carbon spacer) within the same 3-ethoxy-2-ethyl-2H-indazole-6-carboxamide sub-series [1]. The library design intentionally varied only the N-substituent while holding the core constant, enabling systematic assessment of hydrophobic pocket occupancy requirements in target binding assays. Researchers investigating the optimal linker length for indazole-based ligands should prioritize this compound as a representative of the extended arylalkyl terminus within the library [2].

2H-Indazole Regioisomer Reference Standard for Kinase Selectivity Profiling

Given that the dominant indazole carboxamide patent literature focuses on 1H-indazole-4-carboxamide IKK2 inhibitors [1], this compound serves as a valuable 2H-indazole-6-carboxamide regioisomeric reference standard for selectivity profiling. Its distinct N2-substitution pattern and C6-carboxamide geometry relative to the 1H-indazole series make it suitable for evaluating regioisomer-dependent off-target effects in kinase panels. Procurement of this compound alongside representative 1H-indazole controls enables head-to-head assessment of scaffold-dependent selectivity profiles [2].

Intermediate Lipophilicity Benchmark in 2-Alkyl-3-alkoxy-2H-indazole Physicochemical Profiling

The ethyl/ethoxy pairing on the 2H-indazole core positions this compound at an intermediate point in the lipophilicity spectrum of the Mills library, between the more polar 2-methyl/3-methoxy and more lipophilic 2-butyl/3-ethoxy variants [1]. This makes it a suitable benchmark compound for physicochemical profiling studies, including logP determination, aqueous solubility assessment, and metabolic stability assays. The indazole scaffold's established bioisosteric relationship with phenol—offering enhanced lipophilicity and reduced phase I/II metabolism susceptibility [2]—further supports its use as a reference point in property-based drug design campaigns.

Library-Quality Control Reference Material for Automated Preparative HPLC Validation

As a member of a library produced under standardized parallel solution-phase conditions with automated preparative HPLC purification at 10+ mg scale [1], this compound can serve as a quality control reference material for validating similar library production workflows. Its documented synthetic provenance and purification protocol provide a benchmark against which the purity and yield of newly synthesized 2H-indazole-6-carboxamide analogs can be assessed, supporting reproducibility in medicinal chemistry campaigns [2].

Application
Selection Property
Validation Focus
Hydrophobic spacer SAR studies
4-phenylbutyl side-chain identity
Spacer-length effect on target engagement assessment
Regioisomer selectivity profiling
2H-indazole scaffold identity
Regioisomer-dependent off-target kinase panel review
Physicochemical benchmark studies
Ethyl/ethoxy substituent pairing
Lipophilicity and metabolic stability assessment
Library production QC validation
Standardized preparative HPLC protocol
Purity and yield benchmarking for similar workflows
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